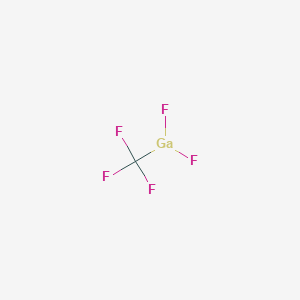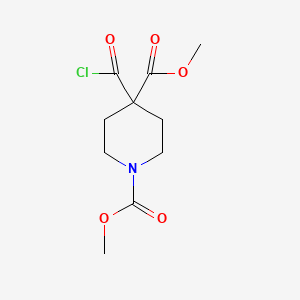
6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes ethenyl, difluoro, fluoro, and iodo functional groups attached to an aniline backbone.
Preparation Methods
The synthesis of 6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2,3-difluoroaniline: This can be achieved through the selective fluorination of aniline derivatives.
Introduction of the ethenyl group: This step involves the use of ethenylating agents under controlled conditions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents (e.g., peroxybenzoic acid), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-Ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline include:
2,6-Difluoroaniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Fluoro-4-iodoaniline: A fundamental building block in the pharmaceutical and chemical industries.
Properties
CAS No. |
833451-99-3 |
|---|---|
Molecular Formula |
C14H9F3IN |
Molecular Weight |
375.13 g/mol |
IUPAC Name |
6-ethenyl-2,3-difluoro-N-(2-fluoro-4-iodophenyl)aniline |
InChI |
InChI=1S/C14H9F3IN/c1-2-8-3-5-10(15)13(17)14(8)19-12-6-4-9(18)7-11(12)16/h2-7,19H,1H2 |
InChI Key |
TWSFWYQNKRZGFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)F)NC2=C(C=C(C=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)


